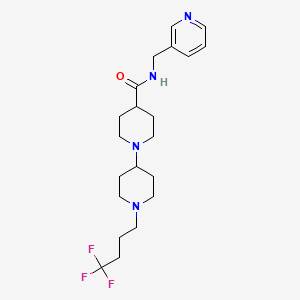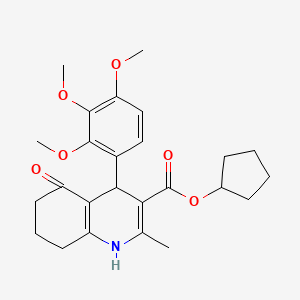![molecular formula C12H10N2O4S B5198405 N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5198405.png)
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is a complex organic compound that features a nitrothiophene moiety and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 1,3-benzodioxol-5-amine. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(E)-3-fluoro-N-[(5-nitrothiophen-2-yl)methylene]aniline: Shares the nitrothiophene moiety but differs in the substitution pattern on the aromatic ring.
N,N′-(ethane-1,2-diyl)bis(1-(5-nitrothiophen-2-yl)methanimine): Features a similar nitrothiophene structure but with a different linkage.
Uniqueness
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a nitrothiophene moiety and a benzodioxole ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)12-4-2-9(19-12)6-13-8-1-3-10-11(5-8)18-7-17-10/h1-5,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFHKRSVXSVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5198324.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)
![benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B5198373.png)
![N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5198375.png)
![4-[(1R,2R)-1'-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one](/img/structure/B5198378.png)
methanone](/img/structure/B5198388.png)
![N-[(4-ethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)

![N-[1-(PYRIDIN-4-YL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5198427.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

